Technical Guide: Physical Properties & Bioanalytical Application of Stable Isotope Labeled Mivacurium
Technical Guide: Physical Properties & Bioanalytical Application of Stable Isotope Labeled Mivacurium
Executive Summary
This technical guide provides a comprehensive analysis of the physical properties of stable isotope labeled (SIL) Mivacurium (e.g., Mivacurium-d12 or Mivacurium-13C), specifically engineered for use as an internal standard (IS) in quantitative LC-MS/MS bioanalysis.[1][2][3] Mivacurium chloride is a short-acting, non-depolarizing neuromuscular blocking agent consisting of three stereoisomers.[2][3][4] The introduction of stable isotopes alters specific physicochemical parameters—most notably molecular weight and chromatographic retention—while preserving the analyte's solubility and ionization characteristics. This guide details these critical shifts to ensure robust assay development, particularly for correcting matrix effects and tracking hydrolysis kinetics in plasma.
Chemical Identity & Stereochemical Complexity[1][2][3]
Mivacurium is a bis-benzylisoquinolinium diester.[1][2][3][5] It exists as a mixture of three stereoisomers: trans-trans, cis-trans, and cis-cis.[1][2][3][4][6] When selecting a SIL-Mivacurium, it is critical to understand that the isotopic label is typically incorporated into the quaternary ammonium methyl groups or the methoxy groups to ensure the label remains on the charged fragment during mass spectral ionization.
Isotopic Labeling Strategy
The most common stable isotope labels for Mivacurium are Deuterium (
-
Deuterium Labeling (e.g., Mivacurium-d12): Often achieved by methylating the isoquinolinium nitrogen with
.[1][2][3] This places the label on the permanent positive charge, ideal for ESI+ MS detection. -
Carbon-13 Labeling: Preferred for avoiding the "Deuterium Isotope Effect" (retention time shift) but is more expensive to synthesize.[1][2][3]
Stereoisomer Ratios
Commercial Mivacurium is a mixture.[2][3][9] A high-quality SIL-IS should ideally reflect the isomeric ratio of the drug substance to ensure co-elution with all isomers, although pure isomers are sometimes used for specific mechanistic studies.[2][3]
| Isomer | Configuration | Approx. Abundance | Potency | Hydrolysis Rate |
| Trans-Trans | (1R, 1'R, 2S, 2'S) | ~58% | High | Fast |
| Cis-Trans | (1R, 1'R, 2R, 2'S) | ~36% | High | Fast |
| Cis-Cis | (1R, 1'R, 2R, 2'R) | ~6% | Low (~1/10th) | Slow |
Physicochemical Characterization
The following table contrasts the physical properties of the unlabeled analyte with a theoretical Mivacurium-d12 analog (labeled on the four N-methyl groups).
Table 1: Comparative Physical Properties[6]
| Property | Mivacurium (Unlabeled) | Mivacurium-d12 (SIL-IS) | Technical Note |
| Molecular Formula | Assumes d3-methyl labeling at 4 sites.[1][2][3] | ||
| Molar Mass (Cation) | 1029.26 g/mol | ~1041.33 g/mol | Mass shift of +12 Da allows clean MS resolution.[1][3] |
| Counter Ion | Chloride ( | Chloride or Formate | Salt form affects solubility but not MS detection.[1][2][3] |
| Solubility (Water) | Highly Soluble (>100 mg/mL) | Identical | Quaternary ammonium structure ensures high aqueous solubility.[1][2][3] |
| LogP (Octanol/Water) | ~0.015 (Hydrophilic) | ~0.012 | Deuteration slightly lowers lipophilicity.[1][2][3] |
| pKa | N/A (Quaternary Amine) | N/A | Permanently charged; pH independent ionization.[1][2][3] |
| Hygroscopicity | High | High | Critical: Store desiccated; weigh rapidly.[2][3] |
Chromatographic & Mass Spectrometric Behavior
The Deuterium Isotope Effect
In Reverse Phase Liquid Chromatography (RPLC), deuterated isotopologues often elute slightly earlier than their unlabeled counterparts. This is due to the slightly lower lipophilicity of C-D bonds compared to C-H bonds.
-
Impact: If the retention time shift is too large, the IS may not co-elute with the analyte at the exact moment of matrix suppression.
-
Mitigation: Use
C labeled standards if peak focusing is critical, or ensure the gradient is shallow enough that the is negligible (< 0.1 min).
Mass Spectral Fragmentation
Mivacurium is a bis-cation.[1][2][3] In ESI+, it typically appears as the doubly charged ion
-
Unlabeled Precursor:
[1] -
Labeled Precursor (d12):
(Shift of +6 m/z units for the doubly charged ion).[1][3] -
Fragmentation: The molecule cleaves at the ester linkage. The IS must be labeled such that the fragment monitored still contains the isotopes.
Stability & Hydrolysis Kinetics
Mivacurium is an ester-based drug designed to be hydrolyzed by plasma cholinesterase (butyrylcholinesterase).[1][2][3] This instability presents a major challenge for bioanalysis.[2][3]
Hydrolysis Pathway
The molecule cleaves into two mono-quaternary metabolites and eventually into dicarboxylic acids and amino alcohols.[2][3]
Figure 1: Mivacurium undergoes rapid enzymatic hydrolysis.[1][3][10][11][12][13][14] The SIL-IS will undergo the same degradation if added to non-stabilized plasma.[2]
Sample Handling Protocol (Stability)
To prevent the IS from degrading during the extraction process:
-
Acidification: Collect blood into tubes containing Sodium Fluoride (esterase inhibitor) or immediately acidify plasma to pH < 4.[2][3]
-
Temperature: Process at 4°C (Ice bath).
-
IS Addition: Add the SIL-IS after the acidification step to ensure it tracks extraction efficiency, not enzymatic degradation.
Experimental Protocols
Preparation of Stock Solutions
Objective: Create a stable primary stock of Mivacurium-d12.
-
Weighing: Due to hygroscopicity, equilibrate the vial to room temperature in a desiccator before opening. Weigh ~1 mg of Mivacurium-d12 chloride.[2][3]
-
Solvent: Dissolve in acidified methanol (0.1% Formic Acid in MeOH).
-
Reasoning: Methanol ensures solubility; acid prevents spontaneous hydrolysis of the ester bond during storage.
-
-
Storage: Aliquot into amber glass vials. Store at -80°C. Stability is typically 1 year at -80°C, but only 1 week at 4°C.[1][2][3]
Bioanalytical Workflow (LC-MS/MS)
Figure 2: Workflow emphasizing the critical stabilization step prior to IS addition.
References
-
Mechanism of Action & Pharmacology
-
Hydrolysis Kinetics
-
Stereoisomer Analysis
-
Stable Isotope Standards Principles
-
Chemical Properties
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Mivacurium | C58H80N2O14+2 | CID 5281042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mivacurium Chloride | C58H80Cl2N2O14 | CID 5281080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. The clinical neuromuscular pharmacology of mivacurium chloride (BW B1090U). A short-acting nondepolarizing ester neuromuscular blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics and pharmacodynamics of the stereoisomers of mivacurium in patients receiving nitrous oxide/opioid/barbiturate anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. google.com [google.com]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. mims.com [mims.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Stereoselective in vitro degradation pattern of mivacurium in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Plasma cholinesterase activity and duration of action of mivacurium in phenotypically normal patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
